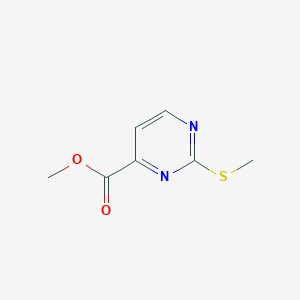

Methyl 2-(methylthio)pyrimidine-4-carboxylate

説明

Methyl 2-(methylthio)pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The methylthio group attached to the pyrimidine ring indicates the presence of a sulfur atom, which can significantly alter the chemical and biological properties of the molecule.

Synthesis Analysis

The synthesis of methylthio-substituted pyrimidine derivatives has been reported through various methods. One efficient procedure involves the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate under mild, basic, aqueous conditions to yield good yields of ethyl 2-methylthio-pyrimidine carboxylates and their acid derivatives . Another method includes the Mitsunobu reaction of 4-amino-5-(hydroxymethyl)-2-(methylthio)furo[2,3-d]pyrimidine with N-mesyl- and N-nosylarylamines, followed by the removal of protective groups .

Molecular Structure Analysis

The molecular structure of methylthio pyrimidine derivatives can be complex, with potential for various tautomeric forms. For instance, a study on triorganotin(IV) derivatives of 7-amino-2-(methylthio)triazolo[1,5-a]pyrimidine-6-carboxylic acid revealed the formation of complexes with trigonal bipyramidal structures, where the organic groups are on the equatorial plane and the axial positions are occupied by a ligand molecule and a solvent molecule . The molecular structure is crucial as it can influence the biological activity and interaction with other molecules.

Chemical Reactions Analysis

Methylthio pyrimidine derivatives can undergo a range of chemical reactions. For example, the Mitsunobu reaction mentioned earlier can lead to the formation of various substituted pyrimidine derivatives . Additionally, the reaction of methylthiopyrazolo[3,4-d]pyrimidine 2'-deoxy-β-D-ribonucleosides with different reagents can yield regioisomeric nucleosides with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of methylthio pyrimidine derivatives are influenced by the presence of the methylthio group and the pyrimidine core. These compounds often exhibit significant biological activity, such as antimicrobial properties, as seen in the triorganotin(IV) derivatives . The solubility, melting point, and stability of these compounds can vary widely and are important for their practical applications in medicinal chemistry and other fields.

科学的研究の応用

1. Synthesis Methods

Methyl 2-(methylthio)pyrimidine-4-carboxylate is used in the synthesis of various chemical compounds. For instance, a study by Zanatta et al. (2015) describes an efficient procedure for synthesizing ethyl 2-methylthio-pyrimidine-4-carboxylates via a cyclocondensation reaction, yielding products under mild, aqueous conditions (Zanatta et al., 2015). Similarly, a study by Tumkevicius et al. (2013) outlines a synthesis route for methyl esters of certain pyrimidine-6-carboxylic acids, starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile (Тумкявичюс et al., 2013).

2. Chemical Modification for Enhanced Properties

Research by Ukrainets et al. (2015) investigates chemical modifications of the pyridine moiety in certain molecules to optimize biological properties, including modifications involving methyl 2-(methylthio)pyrimidine-4-carboxylate (Ukrainets et al., 2015).

3. Antiviral and Antimycotic Activities

A study by Sansebastiano et al. (1993) explores the synthesis and biological activities of various pyrimidinecarboxylates, including ethyl or methyl 2-methylthio-5-pyrimidinecarboxylates, which show promise in antiviral and antimycotic applications (Sansebastiano et al., 1993).

4. Kinetic Studies in Oxidation Reactions

Research by Padmini et al. (2016) focuses on the kinetic studies of the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate in an aqueous perchloric acid medium, providing insights into its chemical behavior under oxidative conditions (Padmini et al., 2016).

5. Synthesis of 2-Amino-4-Arylpyrimidine Derivatives

Matloobi and Kappe (2007) developed a microwave-assisted solution-phase method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, involving the use of 2-methylthiodihydropyrimidines, a derivative of methyl 2-(methylthio)pyrimidine-4-carboxylate (Matloobi & Kappe, 2007).

Safety And Hazards

The safety data sheet for “Methyl 2-(methylthio)pyrimidine-4-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper protective measures should be taken when handling this compound.

将来の方向性

特性

IUPAC Name |

methyl 2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-4-8-7(9-5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXMZCVTPNXTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(methylthio)pyrimidine-4-carboxylate | |

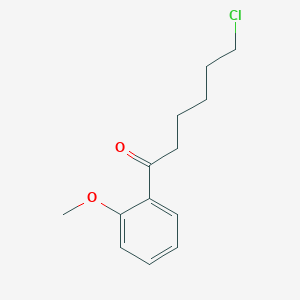

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)

![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)

![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)